1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol
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Overview
Description
1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol is a complex organic compound with the molecular formula C17H13NO3. This compound is characterized by its unique structure, which includes a fused ring system incorporating both oxirene and acridine moieties.
Preparation Methods
The synthesis of 1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The process also involves rigorous quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential biological activities, this compound is being explored for drug development.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol can be compared with other similar compounds, such as:
1a,2,3,11b-Tetrahydrobenzo[c]oxireno[h]acridine-2,3-diol: This compound has a similar structure but differs in the position of the oxirene and acridine moieties.
This compound: Another similar compound with slight variations in the molecular structure.
The uniqueness of this compound lies in its specific arrangement of functional groups and fused ring system, which imparts distinct chemical and biological properties .
Properties
CAS No. |
85945-23-9 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
5-oxa-2-azapentacyclo[9.8.0.03,9.04,6.012,17]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
InChI |
InChI=1S/C17H13NO3/c19-14-11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-13(11)16-17(21-16)15(14)20/h1-7,14-17,19-20H |
InChI Key |
FGMYMABGOVMQMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C(C(C5C4O5)O)O |
Origin of Product |
United States |
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